2-Ethyl-5-methylpyrazine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2 |

|---|---|

Molecular Weight |

127.20 g/mol |

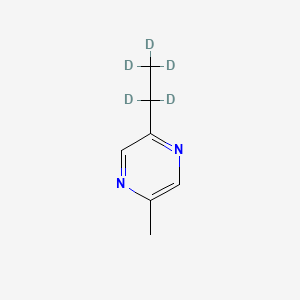

IUPAC Name |

2-methyl-5-(1,1,2,2,2-pentadeuterioethyl)pyrazine |

InChI |

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3/i1D3,3D2 |

InChI Key |

OXCKCFJIKRGXMM-WNWXXORZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=NC=C(N=C1)C |

Canonical SMILES |

CCC1=NC=C(N=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethyl-5-methylpyrazine-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethyl-5-methylpyrazine-d5, a deuterated analog of the potent aroma compound 2-ethyl-5-methylpyrazine (B82492). This isotopically labeled standard is a critical tool for analytical chemists, particularly in the fields of food science, flavor chemistry, and metabolic research. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of its non-deuterated counterpart in complex matrices using mass spectrometry-based methods.

Core Chemical and Physical Data

This compound is a stable, non-radioactive isotopically labeled compound where five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612). This substitution results in a mass shift that allows for its clear differentiation from the endogenous analyte in mass spectrometric analysis, while maintaining nearly identical chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(Ethyl-d5)-5-methylpyrazine | N/A |

| CAS Number | 1335401-80-3 | [1] |

| Molecular Formula | C₇H₅D₅N₂ | [1] |

| Molecular Weight | 127.20 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [] |

| Storage Temperature | Room temperature | [1] |

Table 2: Typical Certificate of Analysis Data

Note: As a specific Certificate of Analysis was not publicly available, this table represents typical specifications for a high-purity deuterated internal standard. Actual values may vary by supplier and lot.

| Parameter | Specification |

| Chemical Purity (GC-MS) | ≥98% |

| Isotopic Purity (d5) | ≥99 atom % D |

| Isotopic Distribution | d0 ≤ 0.5%, d1 ≤ 1%, d2 ≤ 2%, d3 ≤ 5%, d4 ≤ 15% |

| Identity (¹H-NMR, MS) | Conforms to structure |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step chemical process designed to introduce the deuterium atoms with high efficiency and specificity. A common synthetic strategy involves the chlorination of the pyrazine (B50134) ring followed by a Grignard reaction with a deuterated ethyl magnesium halide.[4][5]

Experimental Protocol: Synthesis of this compound (Adapted from general methods for deuterated pyrazines)[4][5]

Step 1: Chlorination of 2-methylpyrazine (B48319)

-

To a solution of 2-methylpyrazine in a suitable aprotic solvent, add a chlorinating agent such as N-chlorosuccinimide (NCS).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by gas chromatography (GC).

-

Upon completion, cool the mixture and quench with a suitable aqueous solution.

-

Extract the chlorinated product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 2-chloro-5-methylpyrazine (B1367138) by column chromatography.

Step 2: Grignard Reaction with Ethyl-d5-magnesium bromide

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent by reacting ethyl-d5-bromide with magnesium turnings in anhydrous diethyl ether.

-

To the freshly prepared Grignard reagent, add a solution of 2-chloro-5-methylpyrazine in anhydrous diethyl ether dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation or preparative gas chromatography.

Caption: Synthetic pathway for this compound.

Application as an Internal Standard in Stable Isotope Dilution Analysis (SIDA)

The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA), a highly accurate method for quantifying analytes in complex samples.[6][7] This technique is particularly valuable in food and beverage analysis, where the volatile and semi-volatile nature of aroma compounds can lead to significant variability in extraction and analysis.

Experimental Protocol: Quantification of 2-Ethyl-5-methylpyrazine in Coffee using SIDA-GC-MS[6][7][8]

1. Sample Preparation and Extraction

-

Weigh a known amount of homogenized coffee grounds (e.g., 1 g) into a headspace vial.

-

Add a precise volume of a standard solution of this compound in a suitable solvent (e.g., methanol) to the coffee grounds. The amount of internal standard added should be comparable to the expected amount of the native analyte in the sample.

-

Add a known volume of water to the vial to create a slurry.

-

Seal the vial and allow it to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) to allow the volatile compounds to partition into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME)

-

Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

Retract the fiber and introduce it into the heated injection port of the gas chromatograph.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

GC Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 5 minutes.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor the following ions:

-

2-Ethyl-5-methylpyrazine (Analyte): m/z 122 (molecular ion), m/z 107 (fragment ion).

-

This compound (Internal Standard): m/z 127 (molecular ion), m/z 112 (fragment ion).

-

-

-

4. Data Analysis and Quantification

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Prepare a calibration curve by analyzing a series of standards containing known concentrations of the native analyte and a constant concentration of the internal standard. Plot the response ratio against the concentration of the native analyte.

-

Determine the concentration of 2-ethyl-5-methylpyrazine in the sample by interpolating its response ratio on the calibration curve.

Caption: General workflow for SIDA-GC-MS analysis.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and reliable quantification of its non-deuterated analog in complex matrices. Its use in stable isotope dilution analysis coupled with GC-MS or LC-MS provides a robust methodology for flavor and aroma research, food quality control, and metabolic studies. The detailed protocols and data presented in this guide offer a solid foundation for the successful application of this valuable internal standard in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Isotope-Labeled Compounds | 1335401-80-3 | Invivochem [invivochem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterium-Labeled Alkyl Pyrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of deuterium-labeled alkyl pyrazines. These isotopically labeled compounds are invaluable tools in various research and development applications, particularly as internal standards in stable isotope dilution analysis (SIDA) for accurate quantification of flavor and aroma compounds, as well as in metabolic and pharmacokinetic studies.

Core Synthetic Strategy: Grignard Reagent Coupling with Chloroalkylpyrazines

An improved and widely applicable method for the synthesis of deuterium-labeled alkyl pyrazines involves the nucleophilic coupling of a deuterium-labeled alkyl magnesium halide (Grignard reagent) with a corresponding chloroalkylpyrazine.[1] This approach offers significant advantages in terms of yield and purity over previous methods.[1] The general synthetic scheme is outlined below.

Experimental Workflow

References

A Technical Guide to 2-Ethyl-5-methylpyrazine-d5: Properties and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of 2-Ethyl-5-methylpyrazine-d5, a deuterated analog of the flavor and aroma compound 2-Ethyl-5-methylpyrazine. This document is intended for use by researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis.

Core Chemical Properties

This compound is primarily utilized as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its physical and chemical properties are expected to be very similar to its non-deuterated counterpart, 2-Ethyl-5-methylpyrazine. The key difference lies in its increased molecular weight due to the presence of five deuterium (B1214612) atoms.

Quantitative data for the non-deuterated form, 2-Ethyl-5-methylpyrazine, is summarized in the table below. These values should be considered as close approximations for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂ | [2][3] |

| Molecular Weight | 122.17 g/mol | [3][4][5] |

| Boiling Point | 170.8°C at 760 mmHg | [] |

| Density | 0.977 g/cm³ | [] |

| Flash Point | 58°C | [7] |

| Solubility | Soluble in water and organic solvents. Miscible with ethanol (B145695) at room temperature. | [4] |

| Appearance | Colorless to pale yellow liquid | [] |

| Odor Profile | Nutty, roasted, cocoa, hazelnut, earthy | [4][] |

Role in Quantitative Analysis

Stable isotope-labeled compounds like this compound are invaluable tools in drug discovery and metabolism studies.[8][9] They serve as ideal internal standards for mass spectrometry-based quantification because they co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by their mass-to-charge ratio.[8] This allows for precise and accurate quantification of the non-labeled analyte in complex biological matrices by correcting for variations in sample preparation and instrument response.[8]

Experimental Protocols

The use of this compound as an internal standard is integral to various analytical methodologies. Below are detailed protocols for its application in GC-MS and LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

Objective: To accurately quantify the concentration of 2-Ethyl-5-methylpyrazine in a sample matrix.

Methodology:

-

Internal Standard Spiking: A known amount of this compound is added to the sample prior to any extraction or clean-up steps.

-

Sample Preparation: The sample is prepared using a suitable method, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard.[10] A common solvent for dilution is dichloromethane (B109758) or methanol.[11]

-

GC Separation: A small volume (typically 1 µL) of the extract is injected into the GC system.[11] The analyte and internal standard are separated from other matrix components on a capillary column (e.g., DB-5ms).[11] The oven temperature program is optimized to achieve good chromatographic resolution.

-

MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode. Specific ions for both 2-Ethyl-5-methylpyrazine and this compound are monitored.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

Objective: To quantify metabolites of a drug candidate in a biological fluid (e.g., plasma, urine). While this compound itself is not a drug, this protocol illustrates the general workflow where a deuterated standard is used.

Methodology:

-

Internal Standard Addition: A known concentration of the deuterated internal standard (in this conceptual example, a deuterated version of the drug or its metabolite) is added to the biological sample.

-

Protein Precipitation and Extraction: Proteins in the biological sample are precipitated, typically with a cold organic solvent like acetonitrile. The supernatant containing the analyte and internal standard is then collected.

-

LC Separation: The extract is injected into an HPLC or UHPLC system. Separation is achieved on a suitable column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).[10]

-

MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored for high selectivity and sensitivity.

-

Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the analyte's concentration from a calibration curve.

Visualizations

The following diagrams illustrate key workflows relevant to the use and characterization of this compound.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Logical workflow for NMR-based structural confirmation.

Safety Information

Conclusion

This compound is a critical tool for researchers requiring precise and accurate quantification of its non-deuterated analog. Its utility as an internal standard in mass spectrometry-based analytical methods is well-established, particularly in the fields of flavor science, metabolomics, and drug development. While specific physical property data for the deuterated compound is limited, the properties of 2-Ethyl-5-methylpyrazine provide a reliable reference. The experimental protocols and workflows detailed in this guide offer a framework for the effective application of this valuable analytical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Pyrazine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 4. scent.vn [scent.vn]

- 5. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]

- 7. 2-Ethyl-5-methylpyrazine CAS#: 13360-64-0 [m.chemicalbook.com]

- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. ruidera.uclm.es [ruidera.uclm.es]

- 11. benchchem.com [benchchem.com]

- 12. synerzine.com [synerzine.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Deuterated Pyrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of deuterated pyrazines, with a primary focus on pyrazine-d4 (B50138). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize isotopically labeled compounds in their work.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in the pharmaceutical and flavor industries. Deuterated pyrazines, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable as internal standards in quantitative analysis by mass spectrometry (GC-MS or LC-MS) and for mechanistic studies in drug metabolism. The substitution of hydrogen with deuterium can also subtly influence the physicochemical properties of the molecule. This guide compiles available data on the physical properties of pyrazine-d4, alongside experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of pyrazine-d4. Where experimental data for the deuterated species is unavailable, data for the non-deuterated analogue (pyrazine) is provided as a close approximation.

General Properties of Pyrazine-d4

| Property | Value | Reference |

| Chemical Name | 2,3,5,6-tetradeuteriopyrazine | [1] |

| Synonyms | Pyrazine-d4, Deuterated pyrazine (B50134) | [1][2][3] |

| CAS Number | 1758-62-9 | [2][3] |

| Molecular Formula | C₄D₄N₂ | [2][3] |

| Molecular Weight | 84.11 g/mol | [2][3] |

| Isotopic Purity | ≥98 atom % D | [2][3] |

| Chemical Purity | ≥99% (CP) | [2][3] |

| Form | Solid | [2][3] |

Tabulated Physical Properties

| Property | Value (Pyrazine-d4) | Value (Pyrazine) | Reference |

| Melting Point | 55-57 °C | 52 °C | [2][3] |

| Boiling Point | 116 °C | 115 °C | [2][3] |

| Density | Not available | 1.031 g/cm³ | |

| Flash Point | 56 °C (closed cup) | 55 °C (closed cup) | [2][3] |

| Solubility | Not available | Freely soluble in water and organic solvents. | [4] |

| XLogP3 | -0.2 (Computed) | -0.2 (Computed) | [1] |

| Topological Polar Surface Area | 25.8 Ų (Computed) | 25.8 Ų (Computed) | [1] |

Experimental Protocols

Synthesis of Pyrazine-d4

A common method for the deuteration of aromatic compounds is through hydrogen-deuterium (H/D) exchange reactions, often catalyzed by a metal or performed under acidic or basic conditions at elevated temperatures. Below is a generalized protocol for the synthesis of pyrazine-d4.

Objective: To synthesize pyrazine-d4 from pyrazine via a catalytic H/D exchange reaction.

Materials:

-

Pyrazine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrazine (1.0 g), deuterium oxide (20 mL), and palladium on carbon (100 mg).

-

H/D Exchange Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture, extracting with dichloromethane, and analyzing by ¹H NMR to observe the decrease in the proton signals of the pyrazine ring. The reaction is typically continued for 24-48 hours to achieve a high level of deuteration.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane (3 x 20 mL).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude pyrazine-d4 can be further purified by sublimation or recrystallization from a suitable solvent if necessary.

Safety Precautions: Pyrazine is a flammable solid and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

Characterization of Pyrazine-d4

The successful synthesis of pyrazine-d4 is confirmed through various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of a successfully deuterated sample will show a significant reduction or complete absence of the singlet at approximately 8.6 ppm, which corresponds to the four equivalent protons of pyrazine.

-

¹³C NMR: The ¹³C NMR spectrum of pyrazine-d4 will show a single resonance for the four equivalent carbons, but the signal may be split into a multiplet due to coupling with deuterium.

2. Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum of pyrazine-d4 will show a molecular ion peak (M⁺) at m/z 84, which is four mass units higher than that of non-deuterated pyrazine (m/z 80).

3. Infrared (IR) Spectroscopy:

-

The FT-IR spectrum of pyrazine-d4 will show characteristic C-D stretching and bending vibrations, which appear at lower frequencies compared to the C-H vibrations in the spectrum of pyrazine.

Spectroscopic Data

NMR Spectroscopy

Due to the high symmetry of the pyrazine molecule, the ¹H NMR spectrum of non-deuterated pyrazine shows a single sharp singlet.

-

¹H NMR (CDCl₃): δ 8.6 (s, 4H)

In a fully deuterated pyrazine-d4 sample, this peak should be absent. The ¹³C NMR spectrum of pyrazine exhibits a single peak.

-

¹³C NMR (CDCl₃): δ 145.1 ppm

For pyrazine-d4, this peak will be present, though it may be broadened or split due to C-D coupling.

Mass Spectrometry

The mass spectrum of pyrazine is characterized by an intense molecular ion peak. The fragmentation pattern of pyrazine-d4 is expected to be similar to that of pyrazine, with the corresponding mass shifts.

Expected Fragmentation Pattern for Pyrazine-d4 (m/z):

-

84 (M⁺): Molecular ion

-

56: Loss of DCN

-

28: Further fragmentation

Infrared Spectroscopy

The IR spectrum of pyrazine shows characteristic peaks for aromatic C-H stretching and bending, as well as ring vibrations. In pyrazine-d4, the C-H vibrations are replaced by C-D vibrations at lower wavenumbers. A comparative study of the vibrational spectra of pyrazine and pyrazine-d4 has been reported, providing a basis for the assignment of the observed bands[5].

Mandatory Visualizations

Experimental Workflow: Synthesis of Pyrazine-d4

Caption: Workflow for the synthesis of pyrazine-d4 via catalytic H/D exchange.

Experimental Workflow: Characterization of Pyrazine-d4

Caption: General workflow for the spectroscopic characterization of pyrazine-d4.

Conclusion

References

Physicochemical and Isotopic Properties

An In-Depth Technical Guide to 2-Ethyl-5-methylpyrazine-d5

CAS Number: 1335401-80-3

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the naturally occurring flavor compound 2-ethyl-5-methylpyrazine (B82492). This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. The guide covers the physicochemical properties, a detailed synthetic approach, and its primary application as an internal standard in quantitative analytical methods.

This compound is primarily utilized for its utility as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods. The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift from its non-deuterated counterpart, allowing for precise quantification.

| Property | Value |

| CAS Number | 1335401-80-3 |

| Molecular Formula | C₇H₅D₅N₂ |

| Molecular Weight | 127.20 g/mol |

| Appearance | Typically a solid at room temperature.[1] |

| Synonyms | 2-Ethyl-5(6)-methylpyrazine-d5 |

| Storage (Powder) | -20°C (3 years), 4°C (2 years)[1] |

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month)[1] |

| Solubility | Soluble in DMSO, Ethanol (B145695), Water, and DMF.[1] |

Synthesis of this compound

The synthesis of this compound is not widely published in peer-reviewed literature, as it is primarily produced by specialty chemical suppliers. However, a plausible and efficient synthetic route involves the condensation of a deuterated α-dicarbonyl compound with a 1,2-diamine. This method provides high regioselectivity and yield.

Experimental Protocol: Synthesis via Condensation

This protocol describes a representative method for the synthesis of this compound.

Step 1: Synthesis of 1-Hydroxy-2-butanone-d5

-

Starting Material: Ethyl-d5 magnesium bromide (prepared from bromoethane-d5 (B31941) and magnesium turnings).

-

Reaction: The Grignard reagent is reacted with a protected glyoxal (B1671930) equivalent, such as 2,2-dimethoxyacetaldehyde, in anhydrous THF under an inert atmosphere.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is then deprotected using acidic conditions (e.g., dilute HCl) to yield 1-hydroxy-2-butanone-d5.

-

Purification: The crude product is purified by distillation or column chromatography.

Step 2: Oxidation to 1,2-Butanedione-d5

-

Oxidizing Agent: A mild oxidizing agent, such as selenium dioxide (SeO₂) or bismuth(III) oxide (Bi₂O₃), is used to convert the α-hydroxy ketone to the α-dicarbonyl.

-

Procedure: 1-Hydroxy-2-butanone-d5 is dissolved in a suitable solvent like dioxane or acetic acid, and the oxidizing agent is added. The mixture is heated to reflux and monitored by TLC or GC until the starting material is consumed.

-

Purification: The resulting 1,2-butanedione-d5 is purified by distillation.

Step 3: Condensation with 1,2-Diaminopropane (B80664)

-

Reaction: 1,2-Butanedione-d5 is dissolved in ethanol or methanol. An equimolar amount of 1,2-diaminopropane is added dropwise to the solution at room temperature.

-

Cyclization: The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization and subsequent oxidation to the pyrazine (B50134) ring. The reaction is often performed in the presence of air or a mild oxidant to drive the formation of the aromatic pyrazine.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by column chromatography on silica (B1680970) gel.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the quantification of 2-ethyl-5-methylpyrazine in various matrices, such as food, beverages, and biological samples.[2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and ionization efficiency.

Experimental Protocol: Quantification by GC-MS using Isotope Dilution

This protocol outlines a general procedure for the quantification of 2-ethyl-5-methylpyrazine in a liquid sample (e.g., coffee) using this compound as an internal standard.

1. Preparation of Standards and Samples

-

Stock Solutions: Prepare stock solutions of the analyte (2-ethyl-5-methylpyrazine) and the internal standard (this compound) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Calibration Curve: Create a series of calibration standards by spiking a blank matrix (e.g., water or a model coffee base) with varying concentrations of the analyte stock solution. To each calibration standard, add a fixed amount of the internal standard stock solution.

-

Sample Preparation: To a known volume or weight of the sample (e.g., 5 mL of coffee), add the same fixed amount of the internal standard stock solution as used in the calibration standards.

2. Extraction (Headspace Solid-Phase Microextraction - HS-SPME)

-

Place the prepared samples and standards into 20 mL headspace vials.

-

Seal the vials and incubate them in a heating block (e.g., at 60°C for 30 minutes) to allow the analytes to partition into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C).

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

For 2-ethyl-5-methylpyrazine (Analyte): Select characteristic ions (e.g., m/z 122 for the molecular ion, and a quantifier ion like m/z 107).

-

For this compound (Internal Standard): Select the corresponding shifted ions (e.g., m/z 127 for the molecular ion, and a quantifier ion like m/z 112).

-

-

4. Data Analysis

-

Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Safety and Handling

-

Hazards: The non-deuterated compound is classified as a flammable liquid and vapor. It may be harmful if swallowed and can cause skin and serious eye irritation.[3]

-

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a valuable tool for researchers and analytical chemists. Its primary role as an internal standard in mass spectrometry-based quantification allows for highly accurate and precise measurements of its non-deuterated counterpart in complex matrices. The synthetic and analytical workflows presented in this guide provide a framework for its effective creation and application in a laboratory setting. As with all chemical reagents, it should be handled with appropriate safety precautions.

References

An In-depth Technical Guide to the Mass Spectrum of 2-Ethyl-5-methylpyrazine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characteristics of 2-Ethyl-5-methylpyrazine-d5, a deuterated isotopologue of a key aroma and flavor compound. This document details the predicted electron ionization (EI) mass spectrum, proposes a fragmentation pathway, and outlines a typical experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a valuable resource for researchers in fields such as food science, flavor chemistry, and metabolic research who utilize deuterated standards for quantitative analysis.

Introduction to this compound

2-Ethyl-5-methylpyrazine is a naturally occurring volatile organic compound found in a variety of roasted and cooked foods, contributing to their characteristic nutty, cocoa, and roasted aromas.[1] Its deuterated form, this compound, serves as an excellent internal standard for quantitative studies. The five deuterium (B1214612) atoms are typically located on the ethyl group (perdeuterated ethyl group), resulting in a molecular weight increase of five mass units compared to the natural compound. The use of such a standard is crucial for correcting variations in sample preparation and instrument response, thereby enabling accurate quantification of the target analyte in complex matrices.

Predicted Mass Spectrum and Fragmentation of this compound

While a publicly available, experimentally determined mass spectrum for this compound is not readily accessible, its mass spectral behavior can be reliably predicted based on the known fragmentation of its non-deuterated counterpart and the principles of mass spectrometry. The electron ionization mass spectrum of 2-Ethyl-5-methylpyrazine is well-documented, with a molecular ion peak at m/z 122 and a base peak at m/z 107.[2]

The primary fragmentation pathway for alkylpyrazines involves the cleavage of the alkyl side chain, particularly at the benzylic-like position, which is alpha to the pyrazine (B50134) ring. This cleavage results in the formation of a stable, resonance-stabilized cation.

For this compound, the molecular weight is 127 g/mol . The fragmentation pattern is expected to mirror that of the non-deuterated compound, with the key difference being the mass-to-charge ratios of the fragments containing the deuterated ethyl group.

Proposed Fragmentation Pathway

The major fragmentation of this compound is initiated by the loss of a methyl radical (•CD3) from the deuterated ethyl group, leading to the formation of a stable cation. A secondary fragmentation can occur through the loss of a deuterium atom.

Caption: Proposed fragmentation of this compound.

Tabulated Mass Spectral Data

The following table summarizes the predicted key ions in the mass spectrum of this compound, alongside the corresponding data for the non-deuterated compound for comparison.

| Ion Description | 2-Ethyl-5-methylpyrazine (m/z) | Relative Intensity | This compound (Predicted m/z) | Predicted Relative Intensity |

| Molecular Ion [M]+• | 122 | High | 127 | High |

| [M - •CH3]+ | 107 | Base Peak (100%) | - | - |

| [M - •CD3]+ | - | - | 112 | Base Peak (100%) |

| [M - H]+ | 121 | Moderate | - | - |

| [M - D]+ | - | - | 125 | Moderate |

| [M - C2H5]+ | 93 | Low | - | - |

| [M - C2D5]+ | - | - | 93 | Low |

Experimental Protocol: GC-MS Analysis

The analysis of this compound, typically as an internal standard, is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol that can be adapted for various sample matrices, such as food, beverages, or biological fluids.[3][4]

Sample Preparation

Sample preparation is critical for accurate analysis and will vary depending on the matrix. Headspace solid-phase microextraction (HS-SPME) is a common technique for volatile compounds like pyrazines.[4]

-

Sample Homogenization : Solid samples should be cryogenically milled or blended to a fine powder. Liquid samples may be used directly or after dilution.

-

Vial Preparation : A known quantity of the homogenized sample (e.g., 1-5 g) is placed into a headspace vial.

-

Internal Standard Spiking : A precise volume of a standard solution of this compound is added to the sample.

-

Matrix Modification : For aqueous samples, the addition of salts (e.g., NaCl) can increase the volatility of the analytes.

-

Equilibration : The vial is sealed and heated (e.g., at 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction : An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of alkylpyrazines.[5]

-

Gas Chromatograph (GC)

-

Injection Port : Splitless mode at 250°C.

-

Column : A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 150°C.

-

Ramp: 10°C/min to 240°C, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS)

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Scan Range : m/z 40-300.

-

Acquisition Mode : Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For quantification, the characteristic ions of both the analyte and the deuterated standard are monitored.

-

Caption: General experimental workflow for GC-MS analysis.

Biological Signaling and Activity

While this compound is primarily used as an analytical standard, its non-deuterated parent compound is a known flavor and aroma molecule that interacts with olfactory receptors. The biological activity of many pyrazine derivatives has been a subject of research. Some pyrazines have been shown to possess antimicrobial and antioxidant properties. However, there is limited specific information available regarding the direct involvement of 2-Ethyl-5-methylpyrazine in complex signaling pathways within drug development contexts. Its primary role in this field is to ensure the accuracy of pharmacokinetic and metabolic studies of other compounds.

The perception of aroma compounds like 2-Ethyl-5-methylpyrazine involves the olfactory signaling pathway, which is a complex G-protein coupled receptor (GPCR) cascade.

Caption: Simplified olfactory signaling pathway.

Conclusion

This compound is an essential tool for analytical chemists and researchers in various scientific disciplines. Understanding its mass spectral characteristics is fundamental to its proper application as an internal standard. This guide provides a robust framework for its identification and a practical protocol for its use in quantitative analysis. The predictable fragmentation pattern, centered around the stable deuterated ethyl group, allows for clear differentiation from its non-deuterated analog, ensuring high-quality analytical results.

References

Technical Guide: 2-Ethyl-5-methylpyrazine-d5 in Quantitative Analysis

This technical guide provides an in-depth overview of 2-Ethyl-5-methylpyrazine-d5, a deuterated isotopologue of the aromatic compound 2-Ethyl-5-methylpyrazine. This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Core Concepts

2-Ethyl-5-methylpyrazine is a naturally occurring volatile compound found in various cooked and roasted foods, contributing to their characteristic nutty and roasted aromas. In the fields of analytical chemistry, metabolomics, and pharmacokinetic studies, the precise quantification of such compounds is crucial. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in these measurements.

The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the isotopically labeled standard to a sample. The labeled compound is chemically identical to the analyte of interest and therefore behaves similarly during sample preparation, extraction, and chromatographic separation. Because the labeled standard and the native analyte can be distinguished by their mass-to-charge ratio in a mass spectrometer, any sample loss during the analytical workflow affects both compounds equally, allowing for highly accurate quantification.

Data Presentation

The key quantitative data for 2-Ethyl-5-methylpyrazine and its deuterated analog are summarized in the table below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-Ethyl-5-methylpyrazine | C₇H₁₀N₂ | 122.17[1][2][3] |

| This compound | C₇H₅D₅N₂ | 127.20[4][5] |

Experimental Protocols

The following is a representative protocol for the quantitative analysis of 2-Ethyl-5-methylpyrazine in a complex matrix using this compound as an internal standard via a Stable Isotope Dilution Assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for similar analytes.[6]

Objective: To accurately quantify the concentration of 2-Ethyl-5-methylpyrazine in a given sample matrix.

Materials:

-

Sample containing 2-Ethyl-5-methylpyrazine

-

This compound internal standard solution of known concentration

-

Organic solvent (e.g., dichloromethane, methanol)

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Standard laboratory glassware and equipment

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the homogenized sample into a suitable container.

-

Spike the sample with a known volume of the this compound internal standard solution. The amount of internal standard added should be comparable to the expected amount of the native analyte in the sample.

-

Thoroughly mix the sample and internal standard.

-

-

Extraction:

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent to the sample.

-

Vortex or shake the mixture vigorously to ensure efficient extraction of the analyte and internal standard into the organic phase.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume suitable for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject a small volume (typically 1 µL) of the concentrated extract into the GC-MS system.

-

The gas chromatograph will separate the 2-Ethyl-5-methylpyrazine and this compound from other components in the sample matrix.

-

The mass spectrometer will detect and quantify the target analyte and the internal standard based on their unique mass-to-charge ratios.

-

-

Quantification:

-

The concentration of 2-Ethyl-5-methylpyrazine in the original sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard, and the known concentration of the internal standard added.

-

Mandatory Visualization

The following diagram illustrates a generalized synthetic pathway for producing an unsymmetrically substituted pyrazine (B50134), a logical workflow relevant to the synthesis of the target molecule and its isotopologues.

References

- 1. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethyl-5-methylpyrazine | 13360-64-0 [chemicalbook.com]

- 3. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Isotope-Labeled Compounds | 1335401-80-3 | Invivochem [invivochem.com]

- 6. benchchem.com [benchchem.com]

The Ubiquitous Nutty Note: A Technical Guide to 2-Ethyl-5-methylpyrazine in Foods

For Immediate Release

This technical guide delves into the natural occurrence of 2-Ethyl-5-methylpyrazine, a key aroma compound, in various food products. Primarily generated during heat processing through the Maillard reaction, this pyrazine (B50134) derivative imparts characteristic nutty, roasted, and coffee-like aromas, significantly influencing the sensory profile of many popular foods. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols for its analysis, and illustrating its formation pathway.

Quantitative Occurrence of 2-Ethyl-5-methylpyrazine in Foods

The concentration of 2-Ethyl-5-methylpyrazine varies significantly depending on the food matrix, processing conditions such as temperature and time, and the specific precursors present (amino acids and reducing sugars). The following table summarizes the quantitative data found in scientific literature.

| Food Product | Concentration | Analytical Method | Reference |

| Spent Coffee Grounds | 381.5 ± 70.70 µg/kg | HS-SPME-GC-MS | [1] |

| Roasted Coffee Beans | 0.12 - 0.16% of total volatile chemicals | GC-FID, GC-MS | [2] |

| Roasted Coffee (commercial) | Found as a major pyrazine | SIDA-GC-MS | |

| Peanut Butter (regular fat) | One of the 5 major pyrazines | Purge and Trap | [3] |

| Chocolate & Cocoa | Identified as a key odor-active component | GC-O, AEDA | [4] |

Formation Pathway of 2-Ethyl-5-methylpyrazine

2-Ethyl-5-methylpyrazine is predominantly formed via the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is heated.[5] The specific amino acid and sugar precursors, along with reaction conditions like temperature, pH, and time, dictate the types and quantities of pyrazines formed.[5]

Figure 1. Simplified Maillard reaction pathway for pyrazine formation.

Experimental Protocols for the Analysis of 2-Ethyl-5-methylpyrazine

The quantification of 2-Ethyl-5-methylpyrazine in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique.

General Workflow for Pyrazine Analysis

The following diagram illustrates a typical workflow for the analysis of pyrazines in a food sample.

Figure 2. General workflow for the analysis of 2-Ethyl-5-methylpyrazine in food.

Detailed Methodologies

1. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Coffee and Peanuts

This method is suitable for the extraction of volatile pyrazines from solid food matrices.

-

Sample Preparation:

-

Extraction:

-

GC-MS Analysis:

-

The SPME fiber is thermally desorbed in the hot injection port of the gas chromatograph.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is commonly used.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a final temperature (e.g., 250°C) to separate the compounds.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

2. Liquid-Liquid Extraction (LLE) for Cocoa Products

This protocol is effective for extracting a broader range of pyrazines from complex and fatty matrices like cocoa.

-

Sample Preparation:

-

The cocoa sample is defatted using a suitable solvent (e.g., hexane).

-

A known amount of the defatted cocoa powder is mixed with water.

-

-

Extraction:

-

The aqueous mixture is extracted multiple times with an organic solvent such as dichloromethane (B109758) or diethyl ether.

-

The organic extracts are combined.

-

-

Concentration and Clean-up:

-

The combined organic extract is dried over anhydrous sodium sulfate (B86663) and then concentrated under a gentle stream of nitrogen.

-

Further clean-up steps, such as solid-phase extraction (SPE), may be employed to remove interfering compounds.

-

-

GC-MS Analysis:

-

An aliquot of the concentrated and cleaned extract is injected into the GC-MS system.

-

The GC-MS conditions are similar to those described for the HS-SPME method, with potential adjustments to the temperature program to accommodate the different sample introduction method.

-

This technical guide provides a foundational understanding of the natural occurrence and analysis of 2-Ethyl-5-methylpyrazine in foods. The provided data and protocols can serve as a valuable resource for professionals in the fields of food science, flavor chemistry, and related research areas.

References

- 1. Valorization of Spent Coffee Grounds as a Natural Source of Bioactive Compounds for Several Industrial Applications—A Volatilomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

The Cornerstone of Flavor: An In-depth Technical Guide to the Role of Pyrazines in the Maillard Reaction

For Researchers, Scientists, and Drug Development Professionals

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal to the sensory landscape of thermally processed foods. Their formation, primarily through the Maillard reaction, is a cornerstone of flavor chemistry, bestowing the desirable roasted, nutty, and savory aromas that define a wide array of products, from coffee and cocoa to baked goods and cooked meats. Beyond their organoleptic significance, pyrazine (B50134) derivatives have garnered substantial interest in medicinal chemistry for their diverse biological activities. This technical guide provides a comprehensive exploration of the formation, analysis, and multifaceted roles of pyrazines originating from the Maillard reaction, tailored for professionals in research and development.

The Genesis of Pyrazine Formation in the Maillard Reaction

The Maillard reaction is a complex cascade of non-enzymatic browning reactions initiated by the condensation of an amino group (from an amino acid, peptide, or protein) with a carbonyl group of a reducing sugar.[1][2] This intricate process, influenced by factors such as temperature, time, pH, and the nature of the precursors, gives rise to a plethora of flavor and aroma compounds, with pyrazines being a prominent family.[3][4]

The primary mechanism for pyrazine formation is rooted in the Strecker degradation of amino acids. This reaction involves the interaction of an α-amino acid with a dicarbonyl compound, itself a product of sugar degradation. The Strecker degradation yields an aldehyde with one less carbon atom than the original amino acid (known as a Strecker aldehyde) and an α-aminocarbonyl compound. It is the subsequent condensation of two of these α-aminocarbonyl molecules that leads to the formation of a dihydropyrazine (B8608421) ring, which is then oxidized to the stable, aromatic pyrazine.[5][6]

However, research has also illuminated alternative pathways to pyrazine formation that do not solely rely on the Strecker degradation. One such mechanism involves the deamination of α-amino acids, which can also generate reactive intermediates leading to pyrazine synthesis.[5][7] Furthermore, studies have shown that peptides, particularly dipeptides and tripeptides, can be potent precursors for pyrazine formation, sometimes yielding a greater abundance and diversity of these compounds compared to free amino acids.[2][8][9] The specific amino acid sequence within a peptide can significantly influence the resulting pyrazine profile.[4]

The reaction conditions play a critical role in dictating the types and quantities of pyrazines formed. Higher temperatures generally favor the Maillard reaction and subsequent pyrazine production.[10] The pH of the system also has a profound impact, with neutral to alkaline conditions often promoting the reaction.[11]

Visualizing the Path to Flavor:

Caption: Generalized pathway of pyrazine formation via the Maillard reaction.

Quantitative Overview of Pyrazines in Foodstuffs

The concentration of pyrazines in food products can vary significantly depending on the food matrix and processing conditions. The following tables summarize quantitative data for common pyrazine derivatives found in selected foods.

Table 1: Concentration of Common Pyrazine Derivatives in Selected Foods

| Pyrazine Derivative | Coffee (mg/kg) | Roasted Peanuts (mg/kg) | Cocoa Beans (µ g/100g ) | Bread Crust (µg/kg) | Roasted Beef (µg/kg) |

| 2-Methylpyrazine | 82.1 - 211.6[3] | 0.8 - 2.5[3] | 4.83[3] | Present[3] | Present[3] |

| 2,5-Dimethylpyrazine | 4.4 (µmol/500mL)[3] | 0.9 - 3.2[3] | 1.99 - 10.18 (mg/kg)[3] | 16[3] | Most abundant[3] |

| 2,6-Dimethylpyrazine | - | - | - | - | - |

| 2-Ethyl-5-methylpyrazine | - | - | - | - | - |

| 2,3,5-Trimethylpyrazine | - | - | - | - | - |

| 2,3,5,6-Tetramethylpyrazine | - | - | - | - | - |

Table 2: Odor Thresholds of Selected Pyrazines

| Pyrazine Derivative | Odor Threshold (ppb in water) | Odor Description |

| 2-Methylpyrazine | 100 | Roasted, nutty |

| 2,5-Dimethylpyrazine | 35 | Roasted, coffee, nutty |

| 2,6-Dimethylpyrazine | 45 | Roasted, coffee, nutty |

| 2-Ethyl-3,5-dimethylpyrazine | 0.002 | Earthy, roasted potato |

| 2-Methoxy-3-isopropylpyrazine | 0.002 | Green bell pepper |

| 2,3,5-Trimethylpyrazine | 30 | Roasted, nutty, potato |

| 2,3,5,6-Tetramethylpyrazine | - | Roasted, cocoa |

Experimental Protocols for Pyrazine Analysis

Accurate identification and quantification of pyrazines are essential for both quality control in the food industry and for research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.[2][9] The choice of extraction method is critical and depends on the food matrix.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This method is widely used for the analysis of volatile and semi-volatile compounds in various food matrices.[3]

Protocol:

-

Sample Preparation:

-

Homogenize solid food samples (e.g., roasted nuts, bread crust) into a fine powder.

-

For liquid samples (e.g., coffee), use directly or after appropriate dilution.

-

Weigh a precise amount of the homogenized sample (typically 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial.

-

Add a known amount of an appropriate internal standard.

-

-

Extraction:

-

Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

Desorption and GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph.

-

The adsorbed analytes are thermally desorbed from the fiber onto the GC column.

-

Separate the compounds using an appropriate GC temperature program.

-

Detect and identify the compounds using a mass spectrometer.

-

-

Identification and Quantification:

-

Identify the pyrazines by comparing their mass spectra with reference spectra in a library (e.g., NIST).

-

Quantify the identified pyrazines based on the peak area relative to the internal standard.[2]

-

Liquid-Liquid Extraction (LLE) Coupled with GC-MS

This method is suitable for extracting pyrazines from more complex matrices like cooked meat.[3]

Protocol:

-

Sample Preparation:

-

Homogenize a known weight of the sample.

-

Mix the homogenized sample with a specific volume of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Add a known amount of an internal standard.

-

-

Extraction:

-

Vigorously shake or vortex the mixture for a defined period to ensure efficient extraction of the pyrazines into the organic solvent.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully collect the organic layer containing the pyrazines.

-

-

Concentration and Analysis:

-

Concentrate the organic extract to a smaller volume under a gentle stream of nitrogen.

-

Inject an aliquot of the concentrated extract into the GC-MS for analysis as described in the SPME protocol.

-

Visualizing the Analytical Workflow:

Caption: A typical experimental workflow for the analysis of pyrazines.

Beyond Flavor: The Biological Significance of Pyrazines

While their role in flavor is well-established, pyrazine derivatives have also demonstrated a remarkable spectrum of biological activities, making them attractive scaffolds in medicinal chemistry.[12] Research has shown that various pyrazine-containing compounds exhibit anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[12][13][14]

The mechanisms of action for these biological effects are diverse. In the context of anticancer activity, many pyrazine derivatives function as kinase inhibitors, interfering with cellular signaling pathways that are often dysregulated in cancer.[12] The pyrazine nucleus is considered a "privileged scaffold" due to its ability to be incorporated into various molecular frameworks to create potent therapeutic agents.[12]

For drug development professionals, the Maillard reaction, often viewed through the lens of food chemistry, can also be a source of novel bioactive compounds. Understanding the formation of pyrazines and their derivatives under different conditions can provide insights into the generation of potentially therapeutic molecules.

Conclusion

Pyrazines, born from the complex interplay of the Maillard reaction, are indispensable to the flavor profiles of many of our most enjoyed foods. Their formation is a delicate dance of precursors and reaction conditions, offering a rich area of study for food scientists aiming to optimize flavor. The analytical techniques for their characterization are well-established, providing the tools necessary for quality control and in-depth research. Furthermore, the expanding knowledge of the biological activities of pyrazine derivatives opens new avenues for their application in the pharmaceutical and nutraceutical industries. This guide serves as a foundational resource for professionals seeking to harness the science behind these versatile and impactful compounds.

References

- 1. The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction -Preventive Nutrition and Food Science [koreascience.kr]

- 2. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of pyrazines in Maillard model systems of lysine-containing dipeptides [biblio.ugent.be]

- 10. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05140G [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 2-Ethyl-5-methylpyrazine-d5

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-Ethyl-5-methylpyrazine-d5. The toxicological and physical properties are primarily based on the non-deuterated parent compound, 2-Ethyl-5-methylpyrazine (CAS 13360-64-0), as specific safety data for the deuterated isotopologue is limited. The deuterated form is expected to have a nearly identical safety profile. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment.

Introduction

This compound is the deuterated form of 2-Ethyl-5-methylpyrazine, a volatile organic compound belonging to the pyrazine (B50134) family.[1][2] These compounds are known for their characteristic roasted, nutty, and earthy aromas and are found naturally in cooked foods like coffee and cocoa, formed through the Maillard reaction.[1][] In a research and drug development context, this compound is primarily used as an internal standard or tracer for quantitative analysis by methods such as NMR, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The incorporation of stable heavy isotopes like deuterium (B1214612) allows for precise quantification in complex biological matrices.[2][4]

While deuteration can sometimes alter the metabolic and pharmacokinetic profiles of a drug, the fundamental chemical reactivity and associated hazards are generally considered equivalent to the non-labeled compound.[4] Therefore, this guide outlines the safety and handling protocols based on the well-documented profile of 2-Ethyl-5-methylpyrazine.

Hazard Identification and Classification

Based on the GHS classifications of the parent compound, 2-Ethyl-5-methylpyrazine, the deuterated form should be handled as a substance with the following potential hazards.[5][6]

GHS Hazard Statements:

Signal Word: Warning[5]

Hazard Pictograms:

-

Flame (for flammability)

-

Exclamation Mark (for harmful/irritant properties)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its parent compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | N/A |

| Synonyms | 2-Ethyl-5(6)-methylpyrazine-d5 | [4] |

| CAS Number | 1335401-80-3 | [4] |

| Molecular Formula | C₇H₅D₅N₂ | [4] |

| Molecular Weight | 127.20 g/mol | [4] |

| Appearance | Typically exists as a solid at room temperature; parent compound is a colorless to pale yellow liquid. | [][4] |

| Boiling Point (parent) | 170.8 °C @ 760 mmHg (est.) | [][11] |

| Flash Point (parent) | 58.89 °C (138.00 °F) TCC | [12] |

| Vapor Pressure (parent) | 1.915 mmHg @ 25 °C (est.) | [11] |

| Water Solubility (parent) | Soluble | [13] |

| Specific Gravity (parent) | 0.964 @ 25 °C |[12] |

Table 2: Toxicological Data (Based on Structurally Similar Compounds)

| Parameter | Value | Species | Test | Source |

|---|---|---|---|---|

| LD₅₀ (Oral) | 460 mg/kg | Rat | Acute Toxicity | [14][15] |

| NOAEL | 17-18 mg/kg/day | Rat | 90-day feeding study | [14][15] |

Data is for the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate PPE are critical to minimize exposure and ensure a safe laboratory environment.

-

All work involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][16]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][17]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

A summary of the required PPE is provided in the table below.

Table 3: Personal Protective Equipment (PPE) Requirements

| PPE Category | Item | Specification | Source |

|---|---|---|---|

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 or European Standard EN166 standards. A face shield is recommended if there is a significant splash hazard. | [7][16] |

| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's chemical resistance chart. | [16] |

| Skin and Body Protection | Flame-resistant lab coat | Required to protect against splashes and potential fire hazards. | [16] |

| Closed-toe shoes | Leather or other chemical-resistant material is recommended. | [16] | |

| Long pants | Should cover the entire leg. | [16] |

| Respiratory Protection | NIOSH-approved respirator | Not generally required for small quantities handled in a fume hood. If ventilation is inadequate or for large spills, use a respirator with an organic vapor cartridge. |[16] |

Storage and Stability

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][17] Keep away from heat, sparks, open flames, and other sources of ignition.[5][7] Recommended storage temperatures for the powder form are -20°C for long-term (3 years) and 4°C for shorter-term (2 years).[4]

-

Stability: The compound is stable under normal storage conditions.[17]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7][17]

Emergency Procedures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7][18]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[5][7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a POISON CENTER or doctor.[5]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting.[5][9]

-

Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[16] Do not use combustible materials like paper towels.[16] Collect the material in a suitable, closed container for disposal.[17]

-

Major Spills: Evacuate personnel to a safe area. Remove all sources of ignition.[17] Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. If you are not trained to handle the spill, contact your institution's environmental health and safety department.

Experimental Protocols: Safety Assessment

Specific experimental safety studies for this compound are not publicly available. The following is a generalized methodology for a key toxicological assay based on OECD guidelines, which serves as a template for researchers.

-

Objective: To determine the potential of a test substance to produce reversible (irritation) or irreversible (corrosion) skin damage.

-

Materials:

-

Test substance (this compound)

-

Albino rabbits (the preferred species for this assay)

-

Gauze patches and non-irritating tape

-

Clippers for fur removal

-

-

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, clip the fur on the dorsal area of the trunk of the animal to expose a test site.

-

Test Substance Application: Apply a small amount (approx. 0.5 mL of liquid or 0.5 g of solid) of the test substance to a small area (about 6 cm²) of the clipped skin and cover with a gauze patch.[6]

-

Exposure: The patch is held in place with tape for a 4-hour exposure period.

-

Observation: After 4 hours, the patch is removed, and the skin is gently cleaned. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are calculated to determine the irritation potential.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Experimental workflow for handling this compound.

Caption: Logical relationship for hazard mitigation using the hierarchy of controls.

References

- 1. 2-Ethyl-5-methylpyrazine | C7H10N2 | CID 25915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. This compound | Isotope-Labeled Compounds | 1335401-80-3 | Invivochem [invivochem.com]

- 5. synerzine.com [synerzine.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. vigon.com [vigon.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. 2-ethyl-5-methyl pyrazine and 2-ethyl-6-methyl pyrazine mixture, 13360-64-0 [thegoodscentscompany.com]

- 12. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]

- 13. scent.vn [scent.vn]

- 14. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

A Technical Guide to Commercial Deuterated Pyrazine Standards for Researchers

For researchers, scientists, and drug development professionals, the use of deuterated internal standards is a cornerstone of accurate and reliable quantitative analysis, particularly in mass spectrometry-based assays. This guide provides an in-depth overview of commercially available deuterated pyrazine (B50134) standards, their technical specifications, and a detailed protocol for their application.

Deuterated pyrazine, specifically Pyrazine-d4, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various matrices. The substitution of hydrogen with deuterium (B1214612) atoms results in a molecule that is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z). This property allows for the precise correction of variations that can occur during sample preparation and instrumental analysis.

Commercial Supplier Overview of Pyrazine-d4

Several reputable chemical suppliers offer high-purity Pyrazine-d4 (CAS No. 1758-62-9). The following table summarizes the key quantitative data for the products available from prominent vendors.

| Supplier | Product Number | Isotopic Purity | Chemical Purity | Molecular Formula | Molecular Weight | Available Pack Sizes |

| Sigma-Aldrich | 340456 | 98 atom % D[1] | 99% (CP)[2] | C₄D₄N₂[3] | 84.11[3] | 1 g |

| Santa Cruz Biotechnology | sc-225588 | Lot-specific | Lot-specific | C₄D₄N₂[3] | 84.11[3] | 250 mg, 1 g |

| C/D/N Isotopes | D-0084 | 98 atom % D[4] | Not specified | C₄D₄N₂ | 84.11[4] | 0.5 g, 1 g[4] |

| MedChemExpress | HY-137681 | Not specified | >98% | C₄D₄N₂ | 84.11 | 1 mg, 5 mg |

| LGC Standards | TRC-P991002 | Not specified | Not specified | C₄D₄N₂ | 84.1126[5] | 25 mg, 250 mg[5] |

| ResolveMass Laboratories | RM-D-055 | Not specified | Not specified | C₄D₄N₂ | 84.11 | 1 g |

Experimental Protocol: Quantitative Analysis using Deuterated Pyrazine Standard

This section outlines a detailed methodology for the use of Pyrazine-d4 as an internal standard in a typical quantitative analysis workflow, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Preparation of Stock Solutions

-

Internal Standard (IS) Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh 10 mg of Pyrazine-d4.

-

Dissolve the weighed standard in 10 mL of a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Store the stock solution at the recommended temperature (typically 2-8°C or -20°C) in an amber vial to protect it from light.

-

-

Analyte Stock Solution (e.g., 1 mg/mL):

-

Prepare a stock solution of the non-deuterated pyrazine analyte using the same procedure as for the internal standard.

-

Preparation of Calibration Curve Standards

-

Perform serial dilutions of the analyte stock solution to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Spike a constant, known concentration of the Pyrazine-d4 internal standard into each calibration standard. The concentration of the internal standard should be chosen to be within the linear range of the instrument's detector.

Sample Preparation

-

To each unknown sample, add the same constant, known concentration of the Pyrazine-d4 internal standard as was added to the calibration standards.

-

Perform any necessary sample extraction, clean-up, or derivatization steps. The presence of the internal standard will account for any loss of analyte during these procedures.

Instrumental Analysis (GC-MS or LC-MS)

-

Set up the mass spectrometer to monitor for the specific m/z of both the analyte (non-deuterated pyrazine) and the internal standard (Pyrazine-d4).

-

Inject the prepared calibration standards and samples onto the instrument.

-

Acquire the data, ensuring that the chromatographic peaks for both the analyte and the internal standard are well-resolved.

Data Analysis

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

For each unknown sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative analysis experiment utilizing a deuterated internal standard.

Quantitative analysis workflow using a deuterated internal standard.

Signaling Pathways and Logical Relationships

In the context of using deuterated standards, the critical relationship is the direct proportionality between the analyte concentration and the ratio of the analyte's signal to the internal standard's signal. This relationship forms the basis of the calibration curve and ensures accurate quantification.

Core principle of quantification using an internal standard.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethyl-5-methylpyrazine-d5 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction